molecular formula C40H56N6O11 B129503 BOC-TYR-PRO-GLY-PHE-LEU-THR-OH CAS No. 141261-96-3

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH

Cat. No.: B129503
CAS No.: 141261-96-3
M. Wt: 796.9 g/mol
InChI Key: HMZMYOYMDHRAIZ-GYKAHYMZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is a synthetic peptide compound with the molecular formula C40H56N6O11 and a molecular weight of 796.9 g/mol. This compound is often used in scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid in the sequence is added.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of certain amino acids, such as tyrosine.

    Reduction: This reaction can reduce disulfide bonds if present.

    Substitution: This reaction can occur at specific reactive sites within the peptide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), iodine (I2).

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various nucleophiles depending on the target site.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.

Scientific Research Applications

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties and as a drug delivery system.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of BOC-TYR-PRO-GLY-PHE-LEU-THR-OH involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, depending on the context of its use. For example, it may bind to receptors or enzymes, altering their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-serine
  • (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-valine

Uniqueness

BOC-TYR-PRO-GLY-PHE-LEU-THR-OH is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications where precise interactions and effects are required.

Properties

IUPAC Name

(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56N6O11/c1-23(2)19-28(35(51)45-33(24(3)47)38(54)55)43-34(50)29(20-25-11-8-7-9-12-25)42-32(49)22-41-36(52)31-13-10-18-46(31)37(53)30(44-39(56)57-40(4,5)6)21-26-14-16-27(48)17-15-26/h7-9,11-12,14-17,23-24,28-31,33,47-48H,10,13,18-22H2,1-6H3,(H,41,52)(H,42,49)(H,43,50)(H,44,56)(H,45,51)(H,54,55)/t24-,28+,29+,30+,31+,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZMYOYMDHRAIZ-GYKAHYMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56N6O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30931055
Record name N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

796.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141261-96-3
Record name (1,1-Dimethylethoxy)carbonyl-tyrosyl-prolyl-glycyl-phenylalanyl-leucyl-threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141261963
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-({2-[(2-{[(1-{N-[tert-Butoxy(hydroxy)methylidene]tyrosyl}pyrrolidin-2-yl)(hydroxy)methylidene]amino}-1-hydroxyethylidene)amino]-1-hydroxy-3-phenylpropylidene}amino)-1-hydroxy-4-methylpentylidene]threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30931055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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